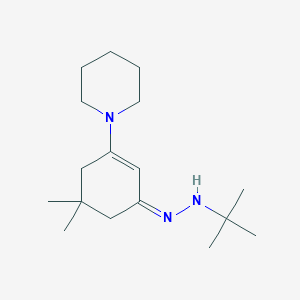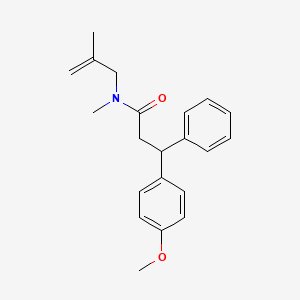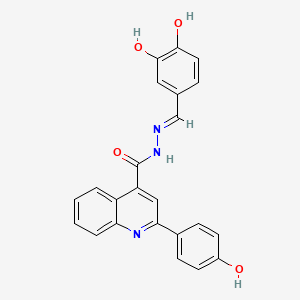![molecular formula C20H24F2N2O B6023415 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as FMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 dopamine receptor. These actions are believed to contribute to its anxiolytic, antidepressant, and antipsychotic properties. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and cognitive function.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is believed to contribute to its cognitive-enhancing effects. This compound has also been found to increase the levels of cAMP, which is a signaling molecule that plays a role in neuronal function. Additionally, this compound has been found to modulate the activity of the HPA axis, which is involved in the body's response to stress.
实验室实验的优点和局限性
One of the advantages of using 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the 5-HT1A receptor and D2 dopamine receptor. This allows researchers to study the effects of these receptors without the interference of other receptors. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the study of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol. One direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its potential as a treatment for drug addiction in humans. Additionally, further studies can be conducted to elucidate its mechanism of action and to identify any potential side effects. Finally, the development of more soluble forms of this compound can improve its usability in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity for the 5-HT1A receptor and D2 dopamine receptor, low toxicity profile, and cognitive-enhancing effects make it an attractive compound for further study. Future research can shed more light on its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 1,4-bis(4-fluorobenzyl)piperazine with ethylene oxide in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also been shown to improve cognitive function and memory retention in rodents. Additionally, this compound has been investigated for its potential to treat drug addiction, as it has been found to reduce drug-seeking behavior in animals.
属性
IUPAC Name |
2-[1,4-bis[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O/c21-18-5-1-16(2-6-18)13-23-10-11-24(20(15-23)9-12-25)14-17-3-7-19(22)8-4-17/h1-8,20,25H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRMBKWPVEXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)

![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)


![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)